molecular formula C17H13BrN4O2 B13863659 4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline CAS No. 947694-53-3

4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline

Cat. No.: B13863659
CAS No.: 947694-53-3
M. Wt: 385.2 g/mol
InChI Key: JQOSOPWZYUXGRP-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cinnoline core substituted with a bromo-indazole moiety and methoxy groups, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole derivative, followed by its coupling with a cinnoline precursor. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group in the indazole moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted indazole-cinnoline compounds.

Scientific Research Applications

4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline involves its interaction with molecular targets such as enzymes and receptors. The bromo-indazole moiety can bind to active sites of enzymes, inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Pathways involved include inhibition of kinase activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-indazole
  • 6,7-Dimethoxycinnoline
  • 1-(4-Bromo-1H-indazol-1-yl)ethanone

Uniqueness

4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline is unique due to its combined structural features of both indazole and cinnoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its individual components.

Properties

CAS No.

947694-53-3

Molecular Formula

C17H13BrN4O2

Molecular Weight

385.2 g/mol

IUPAC Name

4-(4-bromoindazol-1-yl)-6,7-dimethoxycinnoline

InChI

InChI=1S/C17H13BrN4O2/c1-23-16-6-10-13(7-17(16)24-2)21-19-9-15(10)22-14-5-3-4-12(18)11(14)8-20-22/h3-9H,1-2H3

InChI Key

JQOSOPWZYUXGRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)N3C4=C(C=N3)C(=CC=C4)Br)OC

Origin of Product

United States

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